Home > Products > Screening Compounds P99903 > 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione - 313470-45-0

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Catalog Number: EVT-1173240
CAS Number: 313470-45-0
Molecular Formula: C9H11BrN4O3
Molecular Weight: 303.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a substituted purine derivative. Purine derivatives constitute a significant class of heterocyclic compounds, with a vast range of biological activities, often serving as essential building blocks in nucleic acids and other biomolecules [, , , ]. As a substituted purine, 8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a valuable compound in scientific research, particularly in organic synthesis and medicinal chemistry, for developing new bioactive molecules and exploring structure-activity relationships.

1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound is a crystalline polymorph, meaning it can exist in different crystal structures while maintaining the same chemical composition. This compound is described in the context of pharmaceutical compositions and methods for treating physiological disorders, notably erectile dysfunction. []

8-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

  • Compound Description: This compound acts as an adenosine A2A receptor antagonist. [] A2A receptor antagonists have therapeutic potential for conditions like atrial fibrillation.

3-(3-Hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-inylpurine-2,6-dione

  • Compound Description: This compound exhibits adenosine A2A receptor antagonist activity. It is highlighted as a potential therapeutic agent for atrial fibrillation. []

R[+]-8-([1-[3,4-Dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

  • Compound Description: MKS-492 is identified as a type III cyclic nucleotide phosphodiesterase inhibitor. Studies have investigated its effects on antigen-induced bronchoconstriction and allergic reactions. It demonstrates inhibitory effects on leukotriene B4-induced airway eosinophilia and histamine release. []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is a synthetic intermediate used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is synthesized by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane. The thietane ring in this compound serves as a protecting group during the synthesis. [, ]
  • Compound Description: This compound is a key intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The thietanyl group is used as a protecting group to selectively functionalize other positions on the purine ring. [, ]

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is synthesized from its thietane-protected precursor via oxidation with hydrogen peroxide. It serves as a versatile intermediate for introducing various amine substituents at the 8-position of the purine ring. [, ]
  • Compound Description: This group of compounds represents a series of derivatives where various amines have been introduced at the 8-position of the purine ring. This highlights the versatility of the 1,1-dioxothietan-3-yl protecting group in facilitating diverse chemical modifications. [, ]

8-Bromo-3-methyl-xanthine

  • Compound Description: This compound is a key starting material for the synthesis of Linagliptin, a medication used to treat type 2 diabetes. []

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. It is formed by reacting 8-bromo-3-methyl-xanthine with 1-bromo-2-butyne and 2-chloro-4-methyl-quinazoline in a one-pot process. []
Source and Classification

This compound is typically synthesized in laboratory settings and can be derived from other purine derivatives. It belongs to the class of compounds known as purines, which are crucial components of nucleic acids (DNA and RNA). Its structure includes a bromine atom at the 8-position and a methoxyethyl group at the 7-position of the purine ring, indicating its potential for biological activity.

Synthesis Analysis

The synthesis of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can be achieved through several methods. One common approach involves the bromination of 7-(2-methoxyethyl)-3-methylpurine followed by specific reaction conditions to introduce the bromine atom at the 8-position.

General Synthesis Steps

  1. Starting Materials: The synthesis typically begins with 3-methylpurine-2,6-dione as a precursor.
  2. Bromination: Bromine is introduced to the compound using brominating agents such as N-bromosuccinimide under controlled conditions (temperature, solvent).
  3. Methoxyethylation: The introduction of the methoxyethyl group can be accomplished through alkylation reactions using appropriate alkylating agents.
  4. Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.

Technical Parameters

  • Temperature Control: Maintaining specific temperatures during reactions is crucial for yield optimization.
  • Reaction Time: Varies depending on the method but often ranges from several hours to overnight.
  • Yield: High yields (often above 90%) are achievable with optimized conditions.
Molecular Structure Analysis

The molecular structure of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can be described as follows:

  • Molecular Formula: C₁₃H₁₅BrN₄O₂
  • Molecular Weight: Approximately 328.19 g/mol
  • Structural Features:
    • A purine ring system with nitrogen atoms at positions 1, 3, and 7.
    • A bromine atom substituted at position 8.
    • A methoxyethyl side chain at position 7.

The presence of these functional groups contributes to the compound's reactivity and biological activity.

Chemical Reactions Analysis

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can act as a leaving group, allowing for substitution reactions with nucleophiles.
  2. Methylation Reactions: The nitrogen atoms in the purine ring can undergo methylation, altering their properties and enhancing biological activity.
  3. Hydrolysis: Under certain conditions, hydrolysis may occur, leading to the formation of related compounds.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione primarily involves its interaction with biological targets such as enzymes or receptors:

  1. Inhibition of Enzymes: As a purine analog, it may inhibit enzymes that utilize natural purines as substrates, disrupting normal cellular processes.
  2. Antiviral Activity: Compounds like this have been studied for their potential antiviral effects by interfering with viral replication mechanisms.
  3. Cellular Uptake: The methoxyethyl group may enhance cellular uptake compared to other purines, facilitating its biological effects.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is vital for its application:

  • Melting Point: Typically around 220 °C (exact values may vary based on purity).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties influence how the compound is handled in laboratory settings and its potential applications.

Applications

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several scientific applications:

  1. Medicinal Chemistry: Used as a lead compound for developing new drugs targeting viral infections or cancer.
  2. Biochemical Research: Serves as a tool for studying purine metabolism and enzyme inhibition mechanisms.
  3. Radiopharmaceuticals: Potentially used in radiolabeling studies for imaging techniques such as positron emission tomography (PET).

Properties

CAS Number

313470-45-0

Product Name

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

IUPAC Name

8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Molecular Formula

C9H11BrN4O3

Molecular Weight

303.11 g/mol

InChI

InChI=1S/C9H11BrN4O3/c1-13-6-5(7(15)12-9(13)16)14(3-4-17-2)8(10)11-6/h3-4H2,1-2H3,(H,12,15,16)

InChI Key

JICZHWKTAANUSP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCOC

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.